Acridine-4-sulfonic Acid: A Comprehensive Technical Guide
Acridine-4-sulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive experimental data for acridine-4-sulfonic acid is limited in publicly available literature. This guide provides a detailed overview of its core chemical properties by drawing upon the well-established characteristics of its parent molecule, acridine, and the general properties of aryl sulfonic acids. The information presented herein is intended to serve as a foundational resource, with certain properties and protocols being inferred from related compounds.
Introduction
Acridine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their planar structure allows them to intercalate with DNA and RNA, leading to a broad spectrum of biological activities, including anticancer, antiseptic, and antimalarial properties.[1][2][3] The introduction of a sulfonic acid group to the acridine scaffold is anticipated to modulate its physicochemical properties, such as solubility and acidity, potentially influencing its biological activity and formulation characteristics. This guide focuses on the chemical properties of acridine-4-sulfonic acid, providing a technical resource for professionals in research and drug development.
Core Chemical Properties
The chemical and physical properties of acridine-4-sulfonic acid can be inferred from its parent compounds, acridine and aryl sulfonic acids.
Physical Properties
The physical characteristics of the parent acridine molecule are well-documented. The introduction of a sulfonic acid group is expected to significantly increase its polarity and water solubility.
| Property | Value (Acridine) | Inferred Value/Property (Acridine-4-sulfonic acid) |
| Molecular Formula | C₁₃H₉N | C₁₃H₉NO₃S |
| Appearance | Colorless to light yellow needle-shaped crystals[4][5] | Likely a crystalline solid |
| Melting Point | 106–110 °C[1] | Expected to be significantly higher due to the ionic nature of the sulfonic acid group |
| Boiling Point | 345 °C[4] | Expected to be significantly higher and may decompose before boiling |
| Density | 1.1005 g/cm³ at 20°C[4] | Higher than acridine |
| Solubility | Slightly soluble in boiling water; soluble in organic solvents like alcohol, ether, and benzene.[4] | Expected to have higher solubility in water and polar protic solvents. |
| Fluorescence | Solutions of its salts exhibit blue fluorescence.[4][6] | Expected to retain fluorescent properties, though the emission wavelength may be shifted. |
Chemical Properties
The chemical behavior of acridine-4-sulfonic acid is dictated by the interplay of the weakly basic acridine ring and the strongly acidic sulfonic acid group.
| Property | Value (Acridine) | Inferred Value/Property (Acridine-4-sulfonic acid) |
| Acidity/Basicity | Weakly basic[1][6] | Amphoteric, with the sulfonic acid group being strongly acidic and the acridine nitrogen being weakly basic. |
| pKa | 5.1 (ground state)[1] | The sulfonic acid group will have a very low pKa (typically < 0), making it a strong acid. The pKa of the acridine nitrogen may be slightly altered by the electron-withdrawing sulfonic acid group. |
| Reactivity | Undergoes N-alkylation, oxidation to acridone, reduction to dihydroacridine, and electrophilic substitution at various positions.[1][7] Nucleophilic substitution is favored at the 9-position.[7] | The sulfonic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution on the sulfonated ring. The acridine core's reactivity will be influenced by the electron-withdrawing nature of the -SO₃H group. The sulfonic acid group can undergo reactions such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters. |
Experimental Protocols
Inferred Synthesis of Acridine-4-sulfonic Acid
A common method for the introduction of a sulfonic acid group onto an aromatic ring is through electrophilic aromatic sulfonation.
Reaction: Acridine + Fuming Sulfuric Acid → Acridine-4-sulfonic acid
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acridine in a suitable inert solvent, such as nitrobenzene.
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Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) to the stirred solution at a controlled temperature (typically 0-25 °C) to manage the exothermic reaction.
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Reaction Conditions: The reaction mixture is then heated to a specific temperature (e.g., 100-120 °C) for several hours to promote the sulfonation reaction. The exact temperature and time will need to be optimized.
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Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and carefully poured onto ice. The precipitated product is then filtered, washed with cold water to remove excess acid, and then washed with a non-polar solvent to remove any unreacted starting material.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.
General Characterization Methods
The synthesized acridine-4-sulfonic acid can be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the product, showing the characteristic aromatic protons of the acridine ring and the absence of the proton at the 4-position, along with shifts indicative of the sulfonic acid group's presence.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the S=O stretching (around 1250-1160 cm⁻¹ and 1060-1010 cm⁻¹) and O-H stretching (broad band around 3000 cm⁻¹) of the sulfonic acid group, in addition to the aromatic C-H and C=C stretching of the acridine core.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the product.
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UV-Visible Spectroscopy: The UV-Vis absorption spectrum would be recorded to determine the electronic transitions of the molecule. The presence of the sulfonic acid group may cause a shift in the absorption maxima compared to the parent acridine.
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, confirming the empirical formula.
Visualizations
Inferred Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis and purification of acridine-4-sulfonic acid.
Caption: Inferred workflow for the synthesis of acridine-4-sulfonic acid.
General Mechanism of Action for Acridine Derivatives
Acridine derivatives are well-known for their ability to intercalate into DNA, which is a primary mechanism for their biological activity.
Caption: General signaling pathway of acridine derivatives.
Conclusion
Acridine-4-sulfonic acid is a derivative of acridine that, based on the principles of organic chemistry, is expected to possess a unique combination of properties from both the acridine core and the sulfonic acid functional group. While specific experimental data is scarce, this guide provides a robust, inferred overview of its chemical properties, a plausible synthetic route, and general mechanisms of action relevant to its parent class of compounds. This information serves as a valuable starting point for researchers and scientists interested in exploring the potential of acridine-4-sulfonic acid in drug development and other scientific applications. Further experimental investigation is warranted to fully elucidate the specific characteristics of this compound.
References
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemcess.com [chemcess.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Acridine [chemeurope.com]
- 7. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
